molecular formula C24H32O3 B114862 Norethindrone Acetate 3-Ethyl Ether CAS No. 50717-99-2

Norethindrone Acetate 3-Ethyl Ether

Cat. No.: B114862
CAS No.: 50717-99-2
M. Wt: 368.5 g/mol
InChI Key: BKNXOKQXQDHUJC-KAGYXSEVSA-N
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Description

Norethindrone Acetate 3-Ethyl Ether is a synthetic derivative of norethindrone acetate, a progestin medication widely used in birth control pills, menopausal hormone therapy, and the treatment of gynecological disorders . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The preparation of Norethindrone Acetate 3-Ethyl Ether involves several synthetic routes and reaction conditions. One common method starts with 19-nor-4-androstenedione as the initial raw material. The process includes steps such as protection, ethynylation, hydrolysis, and esterification . The reaction conditions are typically mild, and the method is designed to reduce the formation of impurities, making it suitable for industrial production .

Chemical Reactions Analysis

Norethindrone Acetate 3-Ethyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, acetylene, and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ethynylation step produces an intermediate that is further processed to obtain the final compound .

Scientific Research Applications

Chemical Properties and Structure

Norethindrone Acetate 3-Ethyl Ether possesses a unique ethyl ether group at the 3-position, distinguishing it from its parent compound, norethindrone acetate. Its molecular formula is C20_{20}H26_{26}O2_2, with a molecular weight of approximately 368.51 g/mol. The structural modification may influence its solubility, stability, and biological interactions compared to other progestins.

Scientific Research Applications

NEA 3-EE has several notable applications in scientific research:

  • Pharmaceutical Impurity Profiling :
    • NEA 3-EE is often used to establish impurity profiles for norethindrone acetate formulations. Understanding these impurities is crucial for ensuring the quality and efficacy of pharmaceutical products, as strict regulations govern acceptable impurity levels to minimize health risks .
  • Stability Testing :
    • Researchers utilize NEA 3-EE in stability studies to monitor the degradation of norethindrone acetate under various storage conditions. By analyzing the formation of impurities like NEA 3-EE, scientists can determine optimal shelf life and storage recommendations for drug products .
  • Biochemical Reagent :
    • NEA 3-EE serves as a biochemical reagent in proteomics research, aiding in the study of protein interactions and metabolic pathways related to steroid hormones .
  • Mechanism of Action Studies :
    • Although NEA 3-EE is not expected to exhibit significant hormonal activity due to its structural differences from norethindrone acetate, its interactions with progesterone receptors can provide insights into receptor binding dynamics and potential metabolic pathways .

Potential Biological Activities

Despite being an impurity, NEA 3-EE may exhibit weak biological activities similar to other progestins:

  • Progestogenic Activity : NEA 3-EE can act as an agonist of the progesterone receptor, influencing physiological processes such as menstrual cycle regulation and endometrial stabilization .
  • Chemical Reactivity : The compound can undergo hydrolysis and participate in various substitution reactions typical of ethers. These reactions are essential for understanding its metabolism within biological systems .

Comparative Analysis with Other Progestins

The following table summarizes key characteristics of NEA 3-EE compared to other progestins:

Compound NameStructure FeaturesUnique Characteristics
NorethisteroneEthynyl group at C17α; no ethyl etherWidely used in contraceptives; strong progestin
Medroxyprogesterone AcetateC17α acetate; no ethyl etherUsed for long-term contraception; injectable form
DesogestrelEthynyl group at C17α; lacks acetateKnown for lower androgenic activity
LevonorgestrelEthynyl group at C17α; no acetateCommonly used in emergency contraception
This compound Ethyl ether group at C3Potentially different pharmacological profiles due to structural modification

The unique ethyl ether modification may influence NEA 3-EE's solubility, stability, and receptor binding characteristics compared to these other compounds.

Future Research Directions

Given that NEA 3-EE is primarily regarded as an unwanted byproduct, further research could explore:

  • Its interactions with other drugs or biological systems to understand pharmacokinetics and pharmacodynamics.
  • Potential therapeutic applications based on its unique chemical properties.
  • Comprehensive studies on its safety profile and long-term effects when present as an impurity in pharmaceutical formulations.

Properties

CAS No.

50717-99-2

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1

InChI Key

BKNXOKQXQDHUJC-KAGYXSEVSA-N

SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C

Canonical SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C

Synonyms

3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate

Origin of Product

United States

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